(1S)-Cyclohex-2-en-1-amine;hydrochloride

Description

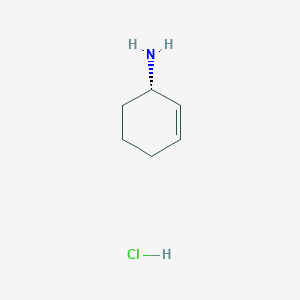

(1S)-Cyclohex-2-en-1-amine hydrochloride is a chiral amine salt featuring a cyclohexene ring with an amine group at the 1S position, stabilized by a hydrochloric acid counterion.

Properties

IUPAC Name |

(1S)-cyclohex-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h2,4,6H,1,3,5,7H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRLLJUILCZOAY-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC=C[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-Cyclohex-2-en-1-amine;hydrochloride typically involves the reduction of a suitable precursor, such as cyclohex-2-en-1-one, followed by amination. One common method involves the use of a reducing agent like sodium borohydride or lithium aluminum hydride to reduce cyclohex-2-en-1-one to (1S)-cyclohex-2-en-1-ol. This intermediate is then subjected to amination using reagents such as ammonia or an amine source under appropriate conditions to yield (1S)-Cyclohex-2-en-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of cyclohex-2-en-1-one in the presence of a suitable catalyst, followed by amination and subsequent treatment with hydrochloric acid, is a potential route. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(1S)-Cyclohex-2-en-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be further reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Saturated amines.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Chiral Compounds

(1S)-Cyclohex-2-en-1-amine;hydrochloride serves as a crucial building block in the synthesis of chiral compounds. Its stereochemical properties allow it to be utilized in asymmetric synthesis, where it can lead to the formation of products with specific configurations. This is particularly valuable in the pharmaceutical industry, where the chirality of compounds can significantly influence their biological activity.

Synthetic Routes

The compound can be synthesized through various methods:

- Reduction of Cyclohex-2-en-1-one : Using chiral reducing agents to ensure enantiomeric purity.

- Amination of Cyclohex-2-en-1-ol : Involving reagents like ammonia under catalytic conditions.

These synthetic routes are essential for producing this compound on both laboratory and industrial scales.

Medicinal Chemistry

Pharmacological Studies

Research indicates that this compound may have therapeutic potential due to its interactions with biological systems. It has been studied as a CXCR2 antagonist , which plays a role in inflammatory responses. Targeting CXCR2 is significant for developing treatments for conditions such as chronic obstructive pulmonary disease (COPD) and certain cancers.

Structure-Activity Relationship (SAR)

Studies on the SAR of this compound reveal that modifications to its structure can enhance its binding affinity to biological targets. For instance:

- Hydrophobic Interactions : The cyclohexenone moiety enhances binding through interactions with hydrophobic pockets.

- Nitrogen Substituents : Variations that maintain hydrogen bonding capabilities improve potency.

Biological Applications

Enzyme Interactions

this compound is also employed in studies examining enzyme mechanisms. Its structural similarity to biologically active amines allows it to serve as a model compound for understanding enzyme-substrate interactions and inhibition mechanisms.

Environmental Relevance

The compound's derivatives are being investigated as potential biomarkers for environmental exposure, particularly related to plasticizers like diisononyl ester. These studies track metabolites in human urine, highlighting the compound's relevance in public health research.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the production of specialty chemicals and materials with specific stereochemical properties. Its ability to participate in various chemical reactions makes it valuable for developing new materials and polymers .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for chiral compounds; asymmetric synthesis |

| Medicinal Chemistry | Potential CXCR2 antagonist; therapeutic applications |

| Biological Studies | Model for enzyme interactions; pharmacological studies |

| Industrial Applications | Production of specialty chemicals and materials |

Mechanism of Action

The mechanism of action of (1S)-Cyclohex-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclohexene ring provides structural stability and can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The table below summarizes key structural features of (1S)-Cyclohex-2-en-1-amine hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Functional Groups | Key Features |

|---|---|---|---|---|---|

| (1S)-Cyclohex-2-en-1-amine hydrochloride | C₆H₁₀ClN | 147.60 | (1S) | Amine, Hydrochloride, Double bond | Unsaturated ring, chiral center |

| (1S,2R)-2-Methylcyclohexanamine Hydrochloride | C₇H₁₆ClN | 149.66 | (1S,2R) | Amine, Methyl, Hydrochloride | Saturated ring, two chiral centers |

| [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride | C₈H₁₆ClN | 161.68 | Not specified | Amine, Hydrochloride, Ethyl | Extended alkyl chain |

| 2-Fluoro Deschloroketamine Hydrochloride | C₁₃H₁₅FNO·HCl | 283.77 | Not specified | Aryl, Ketone, Hydrochloride | Arylcyclohexylamine class |

Key Observations:

- Cyclohexene vs. Cyclohexane: The double bond in (1S)-Cyclohex-2-en-1-amine reduces conformational flexibility compared to saturated analogs like (1S,2R)-2-Methylcyclohexanamine Hydrochloride. This rigidity may influence binding affinity in pharmacological contexts .

- Pharmacological Relevance: Arylcyclohexylamines like 2-Fluoro Deschloroketamine Hydrochloride exhibit psychoactive properties due to aryl substitution. The absence of an aryl group in (1S)-Cyclohex-2-en-1-amine suggests different biological targets .

Q & A

Q. How can researchers confirm the identity and purity of (1S)-Cyclohex-2-en-1-amine hydrochloride?

Methodological Answer:

- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to assess purity (≥98% is typical for research standards) . Nuclear magnetic resonance (NMR, 1H and 13C) confirms structural identity by matching peaks to known spectra of the (1S)-enantiomer.

- Reference Standards : Compare retention times and spectral data against certified reference materials (CRMs) from authoritative suppliers (e.g., LGC Limited) .

- Chiral Purity : Employ chiral stationary phase HPLC to verify enantiomeric excess, as stereochemical integrity is critical for biological activity .

Q. What are the key safety considerations when handling (1S)-Cyclohex-2-en-1-amine hydrochloride in the laboratory?

Methodological Answer:

- Hazard Classification : Based on GHS, this compound may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .

- Exposure Controls :

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .

Q. What synthetic routes are recommended for preparing (1S)-Cyclohex-2-en-1-amine hydrochloride?

Methodological Answer:

-

Step 1: Enantioselective Synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to reduce cyclohex-2-en-1-one imine intermediates, ensuring stereochemical control .

-

Step 2: Hydrochloride Formation : Treat the free amine with concentrated HCl in anhydrous diethyl ether under nitrogen to precipitate the hydrochloride salt .

-

Key Reagents and Conditions :

Reagent/Condition Role Example Lithium aluminum hydride (LiAlH4) Reducing agent Reduction of imine intermediates Chiral chromatography Purification Isolate (1S)-enantiomer

Advanced Research Questions

Q. How can researchers address discrepancies in toxicity data across different safety data sheets (SDS) for this compound?

Methodological Answer:

- Data Cross-Referencing : Compare hazard classifications (e.g., H302 vs. H315) from SDS provided by multiple suppliers (e.g., LGC Limited, Cayman Chemical) .

- Independent Validation : Conduct acute toxicity assays (OECD Guideline 423) on the specific batch used, as impurities (e.g., stereoisomers) may alter toxicity profiles .

- Regulatory Alignment : Ensure compliance with region-specific regulations (e.g., EU REACH vs. U.S. TSCA), which may explain conflicting classifications .

Q. What analytical strategies are effective in resolving stereochemical instability during storage?

Methodological Answer:

- Stability Testing : Store samples at -20°C in airtight, light-resistant containers. Monitor enantiomeric purity via chiral HPLC at intervals (0, 3, 6 months) .

- Degradation Pathways : Investigate racemization mechanisms (e.g., pH-dependent protonation) using kinetic studies. Buffered solutions (pH 4–6) may stabilize the (1S)-configuration .

- Advanced Techniques : Use circular dichroism (CD) spectroscopy to track conformational changes in real time .

Q. How does the stereochemistry of (1S)-Cyclohex-2-en-1-amine hydrochloride influence its biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare binding affinities of (1S)- and (1R)-enantiomers to target receptors (e.g., NMDA or sigma-1 receptors) using radioligand assays .

- Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict enantiomer-specific interactions with active sites .

- In Vivo Studies : Administer enantiomers separately in animal models to assess pharmacokinetic differences (e.g., brain permeability, metabolic half-life) .

Q. What theoretical frameworks guide the design of experiments involving this compound in neuroscience research?

Methodological Answer:

- Mechanistic Hypotheses : Link studies to receptor modulation theories (e.g., glutamatergic neurotransmission) to explain behavioral or cellular outcomes .

- Dose-Response Modeling : Apply Hill equation or allosteric modulation models to quantify efficacy and potency in vitro .

- Ethical Frameworks : Align experimental protocols with institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) for in vivo work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.